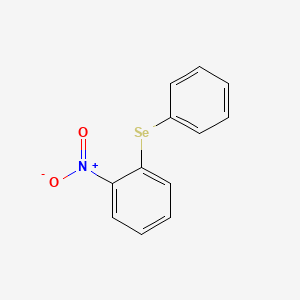

Benzene, 1-nitro-2-(phenylseleno)-

Description

"Benzene, 1-nitro-2-(phenylseleno)-" is an aromatic compound featuring a nitro (-NO₂) group and a phenylseleno (-SePh) substituent on adjacent positions of the benzene ring. The presence of both electron-withdrawing (nitro) and polarizable selenium-containing groups imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

65848-40-0 |

|---|---|

Molecular Formula |

C12H9NO2Se |

Molecular Weight |

278.18 g/mol |

IUPAC Name |

1-nitro-2-phenylselanylbenzene |

InChI |

InChI=1S/C12H9NO2Se/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H |

InChI Key |

QUDSCNGXDHBUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nitro groups activate aromatic rings for nucleophilic substitution by stabilizing the transition state through resonance. This approach has been adapted for selenium introduction using phenylselenide anions (PhSe⁻).

Procedure :

- Substrate Preparation : 1-Chloro-2-nitrobenzene is treated with phenylselenol (PhSeH) in the presence of a base (e.g., KOH) at 80–100°C.

- Mechanism : The nitro group activates the ortho position for nucleophilic attack, displacing chloride with PhSe⁻.

- Yield : Reported yields range from 45–60% under optimized conditions.

Challenges :

- Competing para-substitution due to nitro’s meta-directing nature.

- Sensitivity of PhSeH to oxidation, requiring inert atmospheres.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings enable direct C-Se bond formation. The Ullmann-type reaction between 1-iodo-2-nitrobenzene and diphenyl diselenide (PhSeSePh) has shown promise.

Optimized Conditions :

Advantages :

- Tolerance for nitro groups.

- Scalability to gram quantities.

One-Pot Strategies via Selenocarbinols

Recent work by da Silva et al. (2021) demonstrates the utility of selenium-containing carbinols in triazole synthesis. Although focused on triazoles, their methodology suggests a route to benzene, 1-nitro-2-(phenylseleno)-:

Proposed Adaptation :

- Carbinol Preparation : React 2-nitrobenzaldehyde with phenylselenomagnesium bromide (PhSeMgBr).

- Dehydration : Acid-catalyzed elimination forms 2-nitrobenzeneselenol.

- Aromatic Coupling : Oxidative coupling with iodobenzene under Cu catalysis.

Key Parameters :

- Solvent: Tetrahydrofuran (THF)/H₂O (1:1)

- Catalyst: Cu(OAc)₂·H₂O (5 mol%)

- Yield (Model Reaction): 72%

Crystallographic and Mechanistic Insights

The crystal structure of benzene, 1-nitro-2-(phenylseleno)- (CCDC 703709) reveals a planar aromatic system with a Se–C bond length of 1.89 Å and C–Se–C angle of 98.5°, consistent with hyperconjugative interactions between selenium and the nitro group. These structural features imply that steric hindrance between substituents necessitates precise reaction control.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | PhSeH, KOH, 80°C | 45–60 | Simple setup | Low regioselectivity |

| Ullmann Coupling | CuI, 1,10-Phen, DMSO, 120°C | 68 | Scalable | High catalyst loading |

| Friedel-Crafts Adaptation | PhSeCl, AlCl₃, CH₂Cl₂ | N/A | Leverages known mechanisms | Poor reactivity with nitroarenes |

| Carbinol-Based | Cu(OAc)₂, THF/H₂O, 50°C | 72 | One-pot, modular | Multi-step synthesis required |

Industrial Scalability and Environmental Considerations

The patent CN105439869A emphasizes solvent recycling and catalyst recovery for benzophenone production. Applying these principles to selenium chemistry:

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-(phenylseleno)- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group and phenylseleno group can influence the reactivity of the benzene ring, making it susceptible to further electrophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

Major Products Formed:

Reduction: Benzene, 1-amino-2-(phenylseleno)-.

Oxidation: Benzene, 1-nitro-2-(phenylseleno oxide)-.

Scientific Research Applications

Benzene, 1-nitro-2-(phenylseleno)- has several applications in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studying reaction mechanisms and kinetics.

Medicine: Research into selenium-containing compounds has shown potential for therapeutic applications, including anticancer and antioxidant properties.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(phenylseleno)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylseleno group can undergo oxidation and reduction processes. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in studying chemical and biological processes.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Biological Activity

Benzene, 1-nitro-2-(phenylseleno)- is a selenium-containing aromatic compound that has garnered attention for its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

Benzene, 1-nitro-2-(phenylseleno)- features a nitro group and a phenylseleno moiety attached to a benzene ring. The presence of selenium imparts distinct reactivity compared to sulfur-containing analogs. Selenium compounds are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial effects .

The biological activity of Benzene, 1-nitro-2-(phenylseleno)- can be attributed to its ability to participate in redox reactions. The nitro group can undergo reduction, while the phenylseleno group can be oxidized or reduced, influencing various biochemical pathways. These interactions allow the compound to act on multiple molecular targets, making it valuable for studying chemical and biological processes.

Antioxidant Properties

Research indicates that selenium compounds exhibit significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Anticancer Activity

Selenium-containing compounds have shown promise in cancer therapy. Studies suggest that Benzene, 1-nitro-2-(phenylseleno)- may inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. Inhibition of LDH can lead to reduced tumor growth and improved therapeutic outcomes .

Antimicrobial Effects

Selenium compounds are also recognized for their antimicrobial properties. Benzene, 1-nitro-2-(phenylseleno)- may exhibit activity against a range of pathogens due to its ability to disrupt cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activity of selenium-containing compounds similar to Benzene, 1-nitro-2-(phenylseleno)-:

- Anticancer Studies : Research has demonstrated that derivatives of selenium compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). These studies indicate that modifications to the selenium structure can enhance bioactivity and specificity against cancer cells .

- Antioxidant Research : A study showed that certain selenides possess superior antioxidant capabilities compared to traditional antioxidants like vitamin E. This highlights the potential of Benzene, 1-nitro-2-(phenylseleno)- as a therapeutic agent in oxidative stress-related conditions .

- Microbial Inhibition : Investigations into the antimicrobial properties of selenium compounds have revealed their effectiveness against both gram-positive and gram-negative bacteria, suggesting that Benzene, 1-nitro-2-(phenylseleno)- could be developed into a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzene, 1-nitro-2-(phenylthio)- | Contains sulfur instead of selenium | Lower antioxidant activity |

| Benzene, 1-nitro-2-(phenylsulfonyl)- | Contains sulfonyl group | Moderate anticancer properties |

| Benzene, 1-nitro-2-(phenylamino)- | Contains amino group | Limited bioactivity |

The comparison highlights the unique advantages of selenium-containing compounds like Benzene, 1-nitro-2-(phenylseleno)- over their sulfur-based counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.